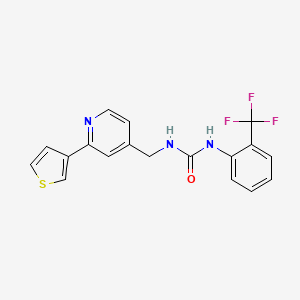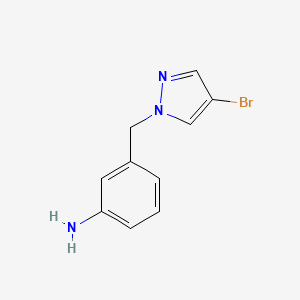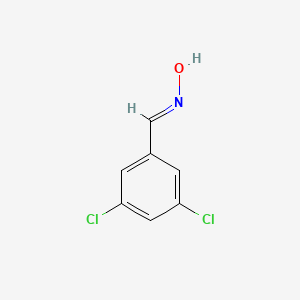![molecular formula C17H16F3N3O B2962413 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797183-85-7](/img/structure/B2962413.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique structure incorporating a pyrido[4,3-d]pyrimidine core, a trifluoromethylphenyl group, and a propanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions:
Formation of the Pyrido[4,3-d]pyrimidine Core: : This can be achieved by cyclization reactions involving appropriate precursors such as diaminopyrimidines and aldehydes.
Attachment of the Trifluoromethylphenyl Group: : This step usually involves coupling reactions like Suzuki or Heck coupling, where a trifluoromethylphenylboronic acid or similar compound reacts with a halogenated intermediate.
Formation of the Propanone Group: : Finally, the propanone functionality can be introduced through alkylation or acylation reactions.
Industrial Production Methods
Industrial production might involve optimizing the aforementioned synthetic routes for higher yield and scalability. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry to enhance production rates.
化学反应分析
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various types of reactions:
Oxidation: : The compound can be oxidized to form different oxo derivatives.
Reduction: : Reduction reactions can modify the pyrido[4,3-d]pyrimidine core or the propanone group.
Substitution: : Both the aromatic ring and the pyrido[4,3-d]pyrimidine core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), MnO₂.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenating agents (Br₂, Cl₂), nitration mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: : Keto derivatives, aldehydes.
Reduction: : Alcohol derivatives, reduced pyrido[4,3-d]pyrimidine cores.
Substitution: : Halogenated or nitrated aromatic compounds.
科学研究应用
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis due to its versatile reactivity.
Biology: : Studied for potential biochemical interactions, particularly in enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects can vary based on its application. In medicinal chemistry, for instance:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their function.
Pathways Involved: : Could include inhibition of kinases, modulation of neurotransmitter receptors, or interference with DNA/RNA processes.
相似化合物的比较
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylpropan-1-one: : Lacks the trifluoromethyl group, which may reduce its biological activity or chemical reactivity.
1-(pyrido[4,3-d]pyrimidin-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one: : The absence of the dihydro moiety could impact its overall stability and reactivity.
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-chlorophenyl)propan-1-one: : Chlorine substituent introduces different electronic effects compared to trifluoromethyl.
属性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-12(2-5-14)3-6-16(24)23-8-7-15-13(10-23)9-21-11-22-15/h1-2,4-5,9,11H,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFBVMQVXKUTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)




![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2962343.png)
![3-(4-bromobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2962346.png)



![N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2962350.png)


